molecular formula C8H17NO2 B13578095 Ethyl 2-(ethylamino)-2-methylpropanoate

Ethyl 2-(ethylamino)-2-methylpropanoate

Cat. No.: B13578095
M. Wt: 159.23 g/mol
InChI Key: LNDBIIQWXZESGD-UHFFFAOYSA-N
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Description

Ethyl 2-(ethylamino)-2-methylpropanoate is an organic compound with a unique structure that includes an ethylamino group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(ethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the alkylation of ethylamine with a suitable ester, such as methyl propanoate, under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(ethylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amides, secondary amines, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-(ethylamino)-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which Ethyl 2-(ethylamino)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with various biological molecules, influencing their activity and stability. Additionally, the compound may interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(methylamino)-2-methylpropanoate
  • Ethyl 2-(methylamino)-2-methylpropanoate
  • Methyl 2-(ethylamino)-2-methylpropanoate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

ethyl 2-(ethylamino)-2-methylpropanoate

InChI

InChI=1S/C8H17NO2/c1-5-9-8(3,4)7(10)11-6-2/h9H,5-6H2,1-4H3

InChI Key

LNDBIIQWXZESGD-UHFFFAOYSA-N

Canonical SMILES

CCNC(C)(C)C(=O)OCC

Origin of Product

United States

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